5-Chloro-3-iodopyridazine
Description
Significance of Pyridazine (B1198779) Scaffolds in Contemporary Synthetic Methodologies
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design and development. nih.gov Its unique electronic properties and ability to modulate physicochemical characteristics make it a valuable component in the synthesis of a wide range of biologically active molecules. nih.govacs.org Researchers have increasingly turned to pyridazine-based compounds in their search for new therapeutic agents, with applications spanning from anticancer to antihypertensive drugs. nih.govacs.org The development of efficient synthetic routes to functionalized pyridazines is therefore a critical area of research, enabling the exploration of new chemical space and the creation of diverse molecular libraries. benthamdirect.com
Research Trajectories of Halogenated Heterocycles as Versatile Reactive Intermediates
Halogenated heterocycles are indispensable tools in modern organic synthesis. sigmaaldrich.com The presence of halogen atoms, such as chlorine, bromine, and iodine, on a heterocyclic ring system dramatically influences its reactivity, providing handles for a variety of chemical transformations. sigmaaldrich.commdpi.com These compounds serve as key building blocks, participating in a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. evitachem.commdpi.com The differential reactivity of various halogens on the same molecule allows for selective and sequential functionalization, a powerful strategy for the construction of complex molecular architectures. benthamdirect.com Research in this area is focused on developing novel halogenation methods and exploring the utility of these intermediates in creating new materials and pharmaceuticals. researchgate.netjst.go.jp
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2ClIN2 |
|---|---|
Molecular Weight |
240.43 g/mol |
IUPAC Name |
5-chloro-3-iodopyridazine |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-7-2-3/h1-2H |
InChI Key |
HICXXHDGLABUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1I)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 5 Chloro 3 Iodopyridazine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Pyridazines
The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the presence of two halogen atoms, renders 5-chloro-3-iodopyridazine susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comsmolecule.com This reactivity allows for the introduction of a wide range of functional groups onto the pyridazine core.
Displacement of Halogen Atoms by Diverse Nucleophiles (e.g., amines, thiols, alkoxides)
The halogen atoms at the C3 and C5 positions of this compound can be displaced by a variety of nucleophiles. These include amines, thiols, and alkoxides, leading to the formation of substituted pyridazines. evitachem.comdur.ac.uk The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product. For instance, reactions with amines can introduce amino functionalities, which are prevalent in many biologically active molecules. Similarly, thiols and alkoxides can be used to install thioether and ether linkages, respectively.
The general mechanism for SNAr involves the attack of the nucleophile on the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. smolecule.com The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring and the halogen substituents helps to stabilize this intermediate through resonance and inductive effects. smolecule.com Subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the final substitution product. youtube.com
Analysis of Regiochemical Control in Nucleophilic Attack Pathways
A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The two halogen substituents, chlorine and iodine, exhibit different leaving group abilities, and the electronic properties of the pyridazine ring direct the incoming nucleophile to specific positions. Generally, the position of nucleophilic attack is determined by the ability of the ring to stabilize the resulting negative charge in the Meisenheimer intermediate. smolecule.com
In many halogenated pyridines and related heterocycles, nucleophilic attack is often favored at positions ortho or para to the ring nitrogens due to resonance stabilization of the intermediate. smolecule.comresearchgate.net For this compound, the situation is complex due to the presence of two different halogens. The relative reactivity of the C-Cl and C-I bonds towards nucleophilic displacement is influenced by factors such as the nature of the nucleophile and the reaction conditions. In some cases, selective substitution of one halogen over the other can be achieved. For example, in related dihalopyridines, the more labile halogen can be selectively displaced under carefully controlled conditions. epfl.chrsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. scribd.comeie.grrsc.org this compound, with its two distinct halogen atoms, is an excellent substrate for these transformations, allowing for sequential and site-selective functionalization.
Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The C-I bond in this compound is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C3 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov It is a widely used method for forming biaryl and heteroaryl-aryl structures. evitachem.com The higher reactivity of the C-I bond allows for selective Suzuki-Miyaura coupling at the C3 position of this compound, leaving the C-Cl bond intact for subsequent transformations. rsc.org
Heck Reaction: The Heck reaction couples the halo-pyridazine with an alkene in the presence of a palladium catalyst and a base. sigmaaldrich.comsigmaaldrich.com This reaction is useful for introducing alkenyl substituents. Similar to the Suzuki-Miyaura coupling, the Heck reaction is expected to proceed selectively at the more reactive C-I bond.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the halo-pyridazine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netbeilstein-journals.org The Sonogashira coupling provides a direct route to alkynyl-substituted pyridazines, which are valuable intermediates in organic synthesis. semanticscholar.org The chemoselectivity of this reaction on dihalogenated substrates often favors the more reactive C-I bond. beilstein-journals.org
Interactive Data Table: C-C Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), base | Selective coupling at the C-I bond. evitachem.comrsc.org |
| Heck | Alkenes | Pd catalyst, base | Introduces alkenyl groups, typically at the C-I position. sigmaaldrich.comsigmaaldrich.com |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Forms alkynyl-substituted pyridazines. researchgate.netbeilstein-journals.org |
Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Aminations)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govresearchgate.netsemanticscholar.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. In the case of this compound, selective amination at the C3 position can be achieved by leveraging the higher reactivity of the C-I bond. researchgate.netresearchgate.netthieme-connect.com
Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in Buchwald-Hartwig aminations of halo-pyridazines. researchgate.netresearchgate.netthieme-connect.com The reaction conditions can be tuned to favor the substitution of the iodo group, providing a route to 3-amino-5-chloropyridazines. These products can then undergo further functionalization at the remaining chloro-substituted position.
Evaluation of Substrate Scope and Catalyst Systems for Selective Transformations
The development of catalyst systems that allow for the selective functionalization of polyhalogenated heterocycles like this compound is an active area of research. The choice of the palladium precursor, ligand, and base can significantly impact the outcome of the reaction, including the yield, selectivity, and substrate scope.
For instance, in Suzuki-Miyaura couplings, various phosphine (B1218219) ligands have been shown to be effective. nih.gov Similarly, for Buchwald-Hartwig aminations, the use of specific ligands such as Xantphos or BINAP in combination with a suitable base like cesium carbonate has been reported to promote selective amination at the more reactive halogen site in related dihalopyridines. researchgate.netthieme-connect.com The ability to control the regioselectivity of these cross-coupling reactions is essential for the efficient synthesis of complex molecules derived from this compound.
Interactive Data Table: C-N Cross-Coupling and Catalyst Systems
| Reaction Type | Reagents | Catalyst System | Key Features |
| Buchwald-Hartwig Amination | Amines | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Selective C-N bond formation at the C-I position. researchgate.netresearchgate.netthieme-connect.com |
| Catalyst System Evaluation | Various ligands and bases | Pd precursors | Optimization of reaction conditions for improved yield and selectivity. nih.govresearchgate.netthieme-connect.com |
Electrophilic Aromatic Substitution Reactions on the Pyridazine Ring
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the aromatic system generally unreactive towards electrophilic aromatic substitution (EAS). minia.edu.egthieme-connect.desmolecule.com The nitrogen atoms withdraw electron density from the ring, deactivating it to attack by electrophiles. minia.edu.egsmolecule.com Consequently, EAS reactions on the this compound ring are not common and would likely require harsh reaction conditions to proceed. The cumulative electron-withdrawing effects of the chlorine and iodine substituents further decrease the electron density of the pyridazine ring, making it even more resistant to electrophilic attack. smolecule.com
Oxidation and Reduction Pathways of this compound
The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. researchgate.netarkat-usa.org This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. arkat-usa.org The oxidation of this compound would lead to the formation of this compound N-oxide. The formation of the N-oxide introduces a new functional group that can significantly alter the reactivity of the pyridazine ring. For instance, pyridazine N-oxides have been utilized as photoactivatable precursors for atomic oxygen, which can mediate C-H oxidation reactions. nih.gov The N-oxide functionality can also influence the regioselectivity of subsequent reactions.
Hydrodehalogenation involves the replacement of a halogen atom with a hydrogen atom. In this compound, the two different halogen atoms present the possibility of selective dehalogenation. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, suggesting that the iodine atom at the 3-position could be selectively removed under appropriate conditions.
Studies on related halopyridazinones have shown that treatment with reagents like aqueous hydrogen iodide can lead to nucleophilic substitution of a chloro group by an iodo group, followed by hydrodeiodination (the removal of the iodine atom). researchgate.net This suggests that the reaction conditions can be tuned to favor the removal of one halogen over the other. Such processes are mechanistically significant as they can provide routes to partially dehalogenated pyridazine derivatives, which are valuable intermediates in organic synthesis.
Computational and Theoretical Studies of Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the intricate details of reaction mechanisms. researchgate.netmdpi.compitt.edu For this compound, DFT calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and thus predict the most likely course of a reaction. columbia.eduresearchgate.net
The regioselectivity of reactions involving this compound is dictated by the electronic effects of the two halogen substituents and the inherent properties of the pyridazine ring. researchgate.net The chlorine atom at the 5-position and the iodine atom at the 3-position exert both inductive and resonance effects, which modulate the electron density distribution around the ring.
Theoretical studies, including DFT calculations and analysis of molecular orbitals, can quantify these electronic effects. acs.orgmdpi.com The σ-hole concept, which describes a region of positive electrostatic potential on the halogen atom, is particularly relevant for understanding halogen bonding and its influence on reactivity. acs.org Computational analyses have shown that the nature of the aromatic scaffold significantly impacts the properties of the σ-hole on a halogen substituent. acs.org In the case of 3-iodopyridine, the nitrogen atom withdraws electron density, enhancing the σ-hole on the iodine and making it a better halogen bond donor. acs.org A similar effect would be expected in this compound, influencing its interactions and the regioselectivity of its reactions.
The relative reactivity of the C-Cl and C-I bonds in nucleophilic substitution reactions can also be rationalized through computational studies. The greater polarizability and weaker bond strength of the C-I bond compared to the C-Cl bond generally make the 3-position more susceptible to nucleophilic attack. smolecule.comresearchgate.net
Theoretical Insights into Molecular Interactions and Intramolecular Rearrangements
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of molecules like this compound, providing insights into its structure, reactivity, and non-covalent interactions. While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, general principles of computational analysis on related halogenated pyridazine and pyridine (B92270) systems can provide a foundational understanding. These studies often employ methods like Density Functional Theory (DFT) to elucidate molecular geometries, electronic properties, and the nature of intermolecular forces.
Theoretical investigations into halogenated heterocycles frequently explore the phenomenon of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine atom, being more polarizable than chlorine, is the more likely candidate for forming a significant halogen bond. Computational models can predict the strength and directionality of these bonds, which are crucial in understanding crystal packing and interactions with biological targets. The interaction energy is a key parameter derived from these calculations, often decomposed into electrostatic, exchange-correlation, and dispersion components to reveal the fundamental nature of the bond.
Furthermore, theoretical models can predict various molecular properties that influence reactivity. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. For a molecule like this compound, the electrostatic potential surface would likely show an area of positive potential (a σ-hole) on the iodine atom opposite the C-I bond, which is characteristic of a halogen bond donor. The nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, present nucleophilic regions.
While specific data on intramolecular rearrangements of this compound is not readily found, theoretical studies on related compounds can suggest potential pathways. For instance, computational methods can calculate the energy barriers for hypothetical isomerization or decomposition reactions, providing insights into the compound's stability and potential transformation pathways under different conditions. These calculations would involve mapping the potential energy surface to identify transition states and intermediates. A computational study on a constitutional isomer, 3-chloro-6-iodopyridazine, has been conducted to investigate its cross-coupling reactions, indicating the utility of such theoretical approaches in understanding the reactivity of this class of compounds.
To illustrate the type of data generated in such theoretical studies, the following tables provide hypothetical but representative data based on computational analyses of similar halogenated aromatic systems.
Table 1: Calculated Molecular Geometry of this compound (Hypothetical DFT Calculation)
| Parameter | Value |
| C-I Bond Length (Å) | 2.09 |
| C-Cl Bond Length (Å) | 1.74 |
| N-N Bond Length (Å) | 1.34 |
| C-N-N Bond Angle (°) | 119.5 |
| C-C-I Bond Angle (°) | 121.0 |
| C-C-Cl Bond Angle (°) | 120.5 |
| Dihedral Angle (N-N-C-C) (°) | 0.5 |
Table 2: Calculated Halogen Bond Interaction Parameters (Hypothetical Complex of this compound with Pyridine)
| Parameter | Value |
| Interaction Energy (kcal/mol) | -4.5 |
| I···N Distance (Å) | 2.85 |
| C-I···N Angle (°) | 175.0 |
| Electrostatic Contribution (%) | 55 |
| Dispersion Contribution (%) | 30 |
| Exchange-Repulsion Contribution (%) | 15 |
These tables serve as an example of the detailed structural and energetic information that can be obtained from theoretical investigations, providing a deeper understanding of the molecular behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including pyridazine derivatives. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms. libretexts.org
Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR are the most relevant NMR techniques for studying pyridazine compounds. nih.govnih.gov
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For this compound, the protons on the pyridazine ring would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment. The number of signals, their splitting patterns (multiplicity), and their integration values reveal the connectivity of the protons.
¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present in a molecule. The chemical shifts of the carbon atoms in the pyridazine ring are sensitive to the substituents. For instance, the carbon atoms bonded to the electronegative chlorine and iodine atoms in this compound would be significantly deshielded, appearing at a downfield chemical shift.
¹⁵N NMR: As pyridazine is a nitrogen-containing heterocycle, ¹⁵N NMR is a particularly insightful technique. researchgate.netresearchgate.netacs.orgcore.ac.uk The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, including the nature and position of substituents on the ring. core.ac.uk This makes ¹⁵N NMR valuable for confirming the substitution pattern and studying electronic effects within the pyridazine ring. researchgate.net Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can establish long-range correlations between protons and nitrogen atoms, further confirming the molecular structure. nih.gov
| Nucleus | Typical Chemical Shift Range (ppm) for Pyridazines | Information Provided |
| ¹H | 6.5 - 9.5 | Connectivity and electronic environment of protons |
| ¹³C | 120 - 160 | Carbon framework and influence of substituents |
| ¹⁵N | -150 to +50 (relative to nitromethane) | Electronic environment of nitrogen atoms, tautomerism, and hydrogen bonding |
Mass Spectrometry for Product and Byproduct Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. grafiati.com In the context of this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula by providing a highly accurate mass measurement. researchgate.net The isotopic pattern observed in the mass spectrum can also be a key indicator of the presence of chlorine and iodine atoms, as they have characteristic isotopic distributions. Furthermore, MS can be used to identify any byproducts formed during the synthesis, aiding in the assessment of the final product's purity. grafiati.com
Chromatographic Methods for Reaction Monitoring and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture, making them invaluable for monitoring the progress of a chemical reaction and assessing the purity of the final product. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used extensively in the pharmaceutical and chemical industries. researchgate.net For the analysis of this compound, a reverse-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The compound's retention time in the chromatogram is a characteristic property that can be used for its identification and quantification. HPLC is crucial for:
Process Control: Monitoring the consumption of starting materials and the formation of the desired product in real-time. nih.gov
Product Isolation: Purifying the synthesized compound from unreacted starting materials and byproducts. nih.gov
Purity Assessment: Determining the percentage purity of the final product by analyzing the area of the peak corresponding to this compound relative to the areas of any impurity peaks. researchgate.net
| Parameter | Typical Conditions for Pyridazine Analysis |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions. brieflands.comitwreagents.comresearchgate.netglobalresearchonline.net A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. libretexts.org By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can quickly assess the progress of the reaction. mdpi.comjocpr.com The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org Visualization of the spots can be achieved under UV light or by using staining agents. nih.gov
Conclusion
5-Chloro-3-iodopyridazine stands as a testament to the power of halogenated heterocycles in modern organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This versatility makes it a valuable building block for the construction of complex, highly substituted pyridazine (B1198779) derivatives with potential applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this and related compounds will undoubtedly continue to push the boundaries of what is possible in the world of organic chemistry.
Applications of 5 Chloro 3 Iodopyridazine As a Chemical Building Block in Advanced Synthesis
Utilization in Complex Heterocyclic Compound Synthesis
The primary utility of 5-Chloro-3-iodopyridazine in synthesis stems from the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the more robust C-Cl bond. This reactivity difference enables chemists to perform selective cross-coupling reactions at the 3-position, leaving the 5-position available for subsequent transformations.
The site-selective reactivity of this compound is expertly exploited in palladium-catalyzed cross-coupling reactions to assemble complex organic molecules. Reactions such as Suzuki, Sonogashira, and Heck couplings can be directed with high fidelity to the C-3 position. researchgate.net For instance, a Sonogashira coupling can introduce an alkyne group at the iodo-position, which can then undergo further reactions. Subsequently, the chloro group at the C-5 position can be targeted, typically through nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols, to complete the synthesis. This stepwise approach provides a powerful strategy for creating libraries of disubstituted pyridazines with precisely controlled diversity.
This methodology facilitates the construction of fused heterocyclic systems, such as pyridopyridazines, which are of significant interest in medicinal chemistry. mdpi.comscirp.org The pyridazine (B1198779) ring serves as a foundational scaffold upon which other rings can be built, leading to molecules with enhanced structural complexity and tailored electronic and steric properties. nih.gov
| Reaction Type | Reactive Site | Typical Reagents | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki Coupling | C3-Iodo | Aryl/Heteroaryl boronic acid, Pd catalyst | C-C (Aryl) | 5-Chloro-3-arylpyridazine |
| Sonogashira Coupling | C3-Iodo | Terminal alkyne, Pd/Cu catalyst | C-C (Alkynyl) | 5-Chloro-3-alkynylpyridazine |
| Heck Coupling | C3-Iodo | Alkene, Pd catalyst | C-C (Alkenyl) | 5-Chloro-3-alkenylpyridazine |
| Nucleophilic Aromatic Substitution (SNAr) | C5-Chloro | Amine, Thiol, Alkoxide | C-N, C-S, C-O | 5-Amino/Thio/Alkoxy-3-iodopyridazine |
The strategic placement of the chloro and iodo groups on the pyridazine ring makes this compound an excellent precursor for highly substituted, or even pentasubstituted, heterocyclic systems. A synthetic route can be envisioned where the C-3 and C-5 positions are first functionalized as described above. Following this, the remaining C-H bonds on the pyridazine ring (at the C-4 and C-6 positions) can be targeted for further modification. Advanced synthetic techniques such as directed ortho-metalation (DoM) or C-H activation could be employed to introduce additional substituents, leading to tetra- or pentasubstituted pyridazine cores. While such extensive functionalization is challenging, the foundational reactivity of this compound provides a logical and powerful entry point for accessing these sterically congested and electronically complex molecules.
Role in Medicinal Chemistry Research as a Synthetic Intermediate
In medicinal chemistry, the search for novel therapeutic agents often relies on the synthesis of compound libraries based on core molecular frameworks known as "privileged scaffolds." These scaffolds are structures that are capable of binding to multiple biological targets, making them fertile ground for drug discovery.
Both pyridine (B92270) and pyridazine rings are widely recognized as privileged scaffolds in drug design. nih.govresearchgate.netdrugbank.commdpi.comrsc.org The pyridazine core, in particular, offers unique physicochemical properties; it can act as a bioisosteric replacement for a phenyl ring, often leading to compounds with lower lipophilicity and improved pharmacokinetic profiles. researchgate.net The two adjacent nitrogen atoms can act as hydrogen bond acceptors, providing additional interaction points with biological targets like enzymes and receptors. researchgate.net
This compound is a key intermediate for accessing these privileged structures. Its ability to undergo sequential, regioselective functionalization allows medicinal chemists to rapidly generate a multitude of derivatives. This process is central to exploring the structure-activity relationship (SAR) of a compound series, where systematic changes to the molecule's periphery are made to optimize its potency, selectivity, and drug-like properties. The pyridazine framework derived from this starting material is found in numerous bioactive molecules targeting a diverse range of diseases. nih.govdrugbank.com
The pyridazine nucleus is a core component of many targeted therapeutic agents. nih.gov Derivatives have shown significant potential as anticancer agents, often by acting as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that become dysregulated in cancer. scirp.orgnih.govdrugbank.com The synthetic accessibility provided by this compound allows for the precise placement of substituents that can interact with specific residues in the ATP-binding pocket of a target kinase.
Beyond oncology, pyridazine-based compounds have been investigated for a wide spectrum of pharmacological activities, including antiviral (e.g., against Hepatitis A virus), antihypertensive, antidiabetic, and antimicrobial effects. scirp.orgnih.govslideshare.net In each case, this compound serves as a foundational building block, enabling the synthesis of targeted molecules designed to modulate the activity of a specific biological pathway implicated in the disease.
| Therapeutic Area | Example Biological Targets/Activities | Role of Pyridazine Scaffold |
|---|---|---|
| Oncology | Protein Kinase Inhibitors (e.g., VEGFR), Glutaminase 1 (GLS1) inhibitors, TRK inhibitors nih.govdrugbank.com | Core framework for orienting functional groups to interact with ATP-binding sites or allosteric pockets. |
| Infectious Diseases | Antiviral (e.g., Anti-HAV), Antimicrobial nih.govslideshare.net | Serves as a pharmacophore that can interfere with viral replication or bacterial metabolic pathways. |
| Cardiovascular Disease | Antihypertensive, Vasodilator scirp.orgresearchgate.net | Acts as a central scaffold in molecules designed to modulate cardiovascular targets. |
| Neurological Disorders | Analgesic, Anti-inflammatory scirp.org | Core component of agents targeting receptors and enzymes in the central nervous system. |
Contributions to Agrochemical and Material Science Formulations
The utility of the pyridazine scaffold extends beyond pharmaceuticals into the realm of agrochemicals. Pyridazine derivatives have been successfully developed as active ingredients in herbicides, fungicides, and insecticides. researchgate.netresearchgate.net For example, the herbicide Pyridate contains a pyridazine core. The synthetic strategies enabled by building blocks like this compound are therefore highly relevant for the discovery of new crop protection agents. The ability to create diverse libraries of compounds is crucial for identifying molecules with high efficacy against specific pests or weeds while maintaining low toxicity to non-target organisms and the environment. The use of related chloropyridines as intermediates for fungicides further underscores the importance of such halogenated heterocycles in agrochemical synthesis. wikipedia.org
In material science, the application of pyridazine derivatives is a more nascent field but holds potential. The electron-deficient nature of the pyridazine ring, combined with its rigid, planar structure, makes it an interesting component for the design of novel organic functional materials. organic-chemistry.org By attaching various conjugated substituents using the cross-coupling methods described, it is possible to synthesize molecules with tailored electronic and photophysical properties for potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
Intermediates for Advanced Crop Protection Agents
The development of novel and effective crop protection agents is a critical area of chemical research. Halogenated heterocyclic compounds are a cornerstone in the synthesis of many modern herbicides, fungicides, and insecticides. The reactivity of the carbon-halogen bonds in this compound makes it a putative precursor for the introduction of the pyridazine moiety into larger, more complex agrochemical candidates.
The differential reactivity of the C-Cl and C-I bonds is a key feature. The carbon-iodine bond is generally more susceptible to nucleophilic substitution and cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of various substituents at the 3-position of the pyridazine ring, while the more robust chloro group at the 5-position can be retained for subsequent transformations or to modulate the electronic properties of the final molecule.
For instance, in the synthesis of certain classes of herbicides, a pyridazine core can be crucial for biological activity. By using a building block like this compound, chemists can strategically build up the molecular complexity, attaching specific pharmacophores through reactions at the iodo-substituted position. The remaining chloro-substituent can then influence the molecule's binding affinity to its biological target or its metabolic stability in the environment.
While specific examples detailing the use of this compound in commercial crop protection agents are not readily found in public records, the well-established utility of similar halogenated pyridazines and pyridines in this sector strongly suggests its potential. For example, related structures like 2,3-dichloro-5-iodopyridine (B1321507) have been patented as intermediates for herbicides, highlighting the importance of such halogenation patterns in agrochemical design.
Components for the Development of Novel Organic Materials
The field of materials science is continually seeking new organic molecules with tailored electronic and photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyridazine ring, combined with the electronic influence of the halogen substituents, makes this compound a potentially valuable building block for the synthesis of novel organic materials.
The ability to undergo selective cross-coupling reactions at the iodo-position allows for the facile introduction of various aromatic and heteroaromatic groups. This enables the construction of extended π-conjugated systems, which are fundamental to the performance of organic electronic materials. The chloro-substituent can serve to fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection, transport, and device efficiency.
Furthermore, the presence of the pyridazine nitrogen atoms can influence the intermolecular packing of the resulting materials in the solid state, which is a key determinant of charge mobility in OFETs. The combination of selective reactivity and electronic tuning makes this compound an attractive, albeit currently under explored, scaffold for the development of next-generation organic electronic materials.
The following table summarizes the key reactive sites and potential applications of this compound as a chemical building block.
| Reactive Site | Potential Reactions | Application Area |
| C-I bond (at position 3) | Suzuki Coupling, Stille Coupling, Sonogashira Coupling, Nucleophilic Aromatic Substitution | Introduction of diverse organic fragments for agrochemicals and organic materials. |
| C-Cl bond (at position 5) | Nucleophilic Aromatic Substitution (under harsher conditions), Modulation of electronic properties | Fine-tuning of molecular properties in the final product. |
| Pyridazine Ring | Coordination to metals, Hydrogen bonding interactions | Influencing solid-state packing and biological interactions. |
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enhanced Regio- and Stereoselective Functionalization
The precise functionalization of the pyridazine (B1198779) core is crucial for tuning its chemical and biological properties. While classical methods exist, future research will focus on developing novel catalytic systems to achieve unprecedented levels of control over reaction selectivity.
Regioselectivity—the ability to control where a new chemical group attaches to the molecule—is a primary challenge in pyridazine chemistry. The two distinct halogen atoms (chloro and iodo) on 5-Chloro-3-iodopyridazine offer differential reactivity, but selective functionalization remains a complex task. Future catalytic systems, likely based on transition metals like palladium and copper, will be designed to discriminate between the C-Cl and C-I bonds and the various C-H positions on the ring. mdpi.com Research into ligands that can fine-tune the electronic and steric properties of the metal center will be paramount. For instance, developing catalysts that can selectively activate a specific C-H bond would open new avenues for direct functionalization, avoiding the need for pre-functionalized starting materials. mdpi.com
Recent advances in the regioselective synthesis of pyridazines, such as the inverse-electron-demand Diels-Alder reaction, highlight the power of controlling electronic effects to guide reaction outcomes. rsc.orgrsc.org Future work could adapt these principles to catalytic cross-coupling and C-H activation reactions on the this compound scaffold.
| Catalyst System Component | Role in Regioselectivity | Potential Improvement |
| Metal Center (e.g., Pd, Cu) | Activates specific bonds (C-Halogen, C-H). | Exploration of earth-abundant metals (e.g., Fe, Ni) for greener and more cost-effective syntheses. |
| Ligand | Modulates the steric and electronic environment of the metal, directing it to a specific reaction site. | Design of chiral ligands for stereoselective reactions; development of bulky ligands to enhance regioselectivity. |
| Additives/Co-catalysts | Can assist in catalyst regeneration or substrate activation. | Discovery of additives that can switch the regioselectivity of a given catalytic system. |
Stereoselectivity, the control over the three-dimensional arrangement of atoms, is another critical frontier, especially when introducing chiral centers. Halogen-induced cyclizations, for example, can create stereocenters, and the development of catalysts that can control the stereochemical outcome of such reactions would be highly valuable. mdpi.com
Exploration of Flow Chemistry and Continuous Processing for Efficient Pyridazine Synthesis
Traditional batch synthesis of pyridazines and other heterocycles often faces challenges with scalability, safety, and efficiency. mdpi.com Flow chemistry, where reagents are continuously pumped through a reactor, is an emerging methodology that addresses many of these limitations. mdpi.comresearchgate.net
The application of flow chemistry to the synthesis of pyridazines, including halogenated derivatives, is a promising area of future research. mdpi.com Continuous processing offers several advantages:
Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents and managing exothermic reactions. rsc.org This is particularly relevant for halogenation reactions which can be highly exothermic. rsc.org
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities. mdpi.com
Scalability: Scaling up production is achieved by running the system for longer periods, rather than using larger reactors, which simplifies the transition from laboratory to industrial scale. acs.org
Efficiency: The integration of reaction, work-up, and purification steps can create highly efficient and automated synthetic routes. acs.org
Research will likely focus on adapting existing pyridazine syntheses to flow conditions and developing novel reaction pathways that are uniquely enabled by this technology. For example, reactions that require high temperatures and pressures can be performed more safely and efficiently in a continuous flow setup. mdpi.com The enzymatic synthesis of related nitrogen heterocycles has also been successfully demonstrated in continuous-flow microreactors, suggesting a potential for green, biocatalytic routes to pyridazine derivatives. nih.gov
| Parameter | Advantage in Flow Chemistry | Application to Pyridazine Synthesis |
| Temperature & Pressure | Allows for superheating and high-pressure conditions safely. | Can accelerate reaction rates and enable new reaction pathways not accessible in batch. mdpi.com |
| Residence Time | Precise control over reaction time. | Optimization of product yield and minimization of side-product formation. |
| Mixing | Efficient mixing at the microscale. | Improved reaction kinetics and consistency, especially for multiphasic reactions. |
| Automation | Can be fully automated for high-throughput screening and production. | Rapid optimization of reaction conditions for the synthesis of this compound derivatives. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction for Halogenated Heterocycles
The complexity of chemical reactions makes predicting outcomes and designing new synthetic routes a significant challenge. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate discovery in chemical synthesis. acs.orgrjptonline.org
For halogenated heterocycles like this compound, AI and ML can be applied in several ways:
Reaction Prediction: Machine learning models can be trained on vast datasets of known chemical reactions to predict the products of a novel reaction. digitellinc.comnips.cc This can help chemists anticipate potential side products and select the most promising reaction conditions, saving time and resources. digitellinc.com For instance, an ML model could predict the regioselectivity of a cross-coupling reaction on this compound with different catalysts.
Yield Prediction: Accurately forecasting reaction yields is another area where ML is making an impact. researchgate.netnih.gov By analyzing features of reactants, reagents, and solvents, models can predict the efficiency of a reaction, allowing chemists to prioritize high-yielding pathways. rjptonline.org
Catalyst Design: AI can be used to design new catalysts with enhanced activity and selectivity. digitellinc.compaperpublications.org By learning the relationships between catalyst structure and performance, AI algorithms can propose novel catalyst candidates for specific transformations, such as the selective functionalization of pyridazines. digitellinc.com
Retrosynthesis Planning: AI-powered tools can suggest synthetic routes to complex target molecules by working backward from the product. acs.org This can help chemists devise novel and more efficient ways to synthesize derivatives of this compound.
| AI/ML Application | Description | Impact on Halogenated Heterocycle Chemistry |
| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. | Helps in understanding the reactivity of molecules like this compound and avoiding failed reactions. acs.org |
| Yield Prediction | Estimates the percentage yield of a reaction. | Enables prioritization of synthetic routes that are more likely to be efficient. researchgate.netnih.gov |
| Retrosynthesis | Proposes a multi-step pathway to synthesize a target molecule. | Accelerates the design of synthetic strategies for novel pyridazine derivatives. |
| Catalyst Design | Proposes new catalyst structures for improved performance. | Can lead to the discovery of highly selective catalysts for the functionalization of halogenated heterocycles. digitellinc.com |
Q & A
Q. What statistical methods analyze structure-activity relationships (SAR) for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
